molecular formula C7H7N5O B12811586 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- CAS No. 120873-27-0

5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino-

Cat. No.: B12811586
CAS No.: 120873-27-0
M. Wt: 177.16 g/mol
InChI Key: RPMPHAQTRSNDFR-UHFFFAOYSA-N
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Description

5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- is a heterocyclic compound that features a fused ring system combining pyridine and triazepine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the condensation of suitable amines with aldehydes or ketones followed by cyclization can yield the desired triazepine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .

Scientific Research Applications

5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with fused ring structures, such as:

Uniqueness

The uniqueness of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- lies in its specific ring structure and the potential biological activities it exhibits. Its distinct chemical properties and reactivity make it a valuable compound for various scientific research applications .

Properties

CAS No.

120873-27-0

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

2-amino-3,4-dihydropyrido[2,3-e][1,2,4]triazepin-5-one

InChI

InChI=1S/C7H7N5O/c8-7-10-5-4(2-1-3-9-5)6(13)11-12-7/h1-3H,(H,11,13)(H3,8,9,10,12)

InChI Key

RPMPHAQTRSNDFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(NNC2=O)N

Origin of Product

United States

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